An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile
An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile (CAS RN: 260981-46-2). As a specialized heterocyclic nitrile, this compound holds potential interest in medicinal chemistry and materials science. This document collates available data, outlines methodologies for experimental determination of its key physical characteristics, and provides a framework for its application in research and development. It is important to note that while predicted data from computational models are presented, experimentally verified data for this specific compound is limited in publicly accessible literature. This guide, therefore, also serves as a call for further empirical investigation.
Introduction
2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile is a substituted pyridine derivative characterized by a nitrile group and a tertiary carbon center. The unique arrangement of a lipophilic t-butyl group and a polar nitrile moiety on a pyridine scaffold suggests a range of potential applications, from its use as a synthetic intermediate to its possible role as a pharmacophore in drug discovery. Understanding the fundamental physical properties of this molecule is a critical first step in its journey from laboratory curiosity to a well-characterized compound with tangible applications.
This guide is structured to provide a holistic understanding of the compound's physical profile. We will begin by presenting the available predicted data, followed by a detailed discussion of the experimental methodologies that would be employed to validate these predictions and elucidate further properties. The causality behind these experimental choices will be explained, ensuring a deep understanding of the scientific principles at play.
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile possesses the following structural features:
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Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom, which imparts basicity and influences the molecule's polarity and solubility.
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Methyl Group on Pyridine: A methyl substituent at the 4-position of the pyridine ring, which can affect its electronic properties and steric interactions.
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Propanenitrile Moiety: A three-carbon chain with a terminal nitrile group (-C≡N) at the 2-position of the pyridine ring. The nitrile group is a strong dipole and can participate in hydrogen bonding as an acceptor.
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Gem-dimethyl Group: Two methyl groups attached to the carbon atom adjacent to both the pyridine ring and the nitrile group, creating a sterically hindered center.
A summary of the core molecular and predicted physical properties is presented in Table 1.
Table 1: Core Molecular and Predicted Physical Properties of 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile
| Property | Value | Source |
| CAS Registry Number | 260981-46-2 | Hoffman Fine Chemicals[1] |
| Molecular Formula | C₁₀H₁₂N₂ | Hoffman Fine Chemicals[1] |
| Molecular Weight | 160.22 g/mol | Hoffman Fine Chemicals[1] |
| Physical State | Yellow to pale yellow to colorless oil | Hoffman Fine Chemicals[1] |
| Boiling Point (Predicted) | 267.2 ± 25.0 °C at 760 Torr | Hoffman Fine Chemicals[1] |
| Density (Predicted) | 1.007 ± 0.06 g/cm³ at 20 °C | Hoffman Fine Chemicals[1] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Refractive Index | Not available | - |
Experimental Determination of Physical Properties: A Methodological Deep Dive
To move beyond computational predictions and establish a robust, experimentally validated profile for 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile, a series of standard analytical techniques must be employed. The following sections detail the protocols for determining key physical properties, emphasizing the rationale behind each step.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. For an oil, as this compound is described, this analysis would be used to detect any potential solid-liquid phase transitions at sub-ambient temperatures or to confirm the absence of a melting point within a given range. DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Experimental Protocol:
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Sample Preparation: A small, accurately weighed sample (1-5 mg) of 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
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Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).
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Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program would involve:
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Equilibration at a low temperature (e.g., -50 °C).
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Heating at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting range.
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Cooling at a controlled rate back to the starting temperature.
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Data Analysis: The heat flow to the sample is monitored as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.
Self-Validating System: The protocol's integrity is maintained by the initial calibration with a certified reference material. Running a baseline with two empty pans ensures the instrument is performing correctly. The sharpness of the melting peak, if observed, can be an indicator of sample purity.
Workflow for DSC Analysis:
Caption: Workflow for Melting Point Determination using DSC.
Determination of Boiling Point
Rationale: The boiling point, the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, is a key indicator of its volatility. The predicted boiling point of 267.2 °C suggests that this compound has relatively low volatility. Experimental verification is crucial for applications involving distillation or high-temperature reactions.
Experimental Protocol (Ebulliometry):
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Apparatus: An ebulliometer, an instrument designed for precise boiling point measurement, is used.
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Sample Introduction: A known volume of the sample is placed in the boiling flask of the ebulliometer.
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Heating and Equilibration: The sample is heated, and the temperature of the vapor-liquid equilibrium is allowed to stabilize. A Cottrell pump ensures that the thermometer is bathed in a continuous stream of the boiling liquid and its vapor.
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Temperature and Pressure Measurement: The temperature is measured with a calibrated thermometer or thermocouple, and the ambient pressure is recorded with a barometer.
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Correction: The observed boiling point is corrected to standard pressure (760 Torr) using a nomograph or the Clausius-Clapeyron equation if the measurement is performed at a different pressure.
Trustworthiness: The use of a calibrated thermometer and barometer, along with the principles of ebulliometry that ensure a true equilibrium measurement, provides a high degree of confidence in the obtained value.
Determination of Solubility
Rationale: Solubility is a critical parameter for drug development, formulation, and reaction chemistry. Determining the solubility of 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile in a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) will provide a comprehensive understanding of its polarity and potential applications.
Experimental Protocol (Shake-Flask Method):
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Solvent Selection: A range of solvents with varying polarities is chosen.
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Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.
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Agitation: The vials are agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid/oil from the saturated solution.
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Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
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Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Authoritative Grounding: This method is a standard and widely accepted technique for solubility determination, often referenced in pharmaceutical and chemical literature.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals corresponding to the protons on the pyridine ring. Their chemical shifts and coupling patterns would confirm the substitution pattern.
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Pyridine-Methyl Protons: A singlet corresponding to the methyl group at the 4-position of the pyridine ring.
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Gem-dimethyl Protons: A singlet corresponding to the six equivalent protons of the two methyl groups on the propanenitrile moiety.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
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Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.
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Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region.
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C-H Stretches: Bands corresponding to aromatic and aliphatic C-H bonds.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrum:
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (160.22 g/mol ).
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Fragmentation Peaks: Peaks corresponding to the loss of fragments such as a methyl group (-15 amu) or the entire nitrile group (-26 amu).
Conclusion and Future Directions
This technical guide has synthesized the currently available, albeit limited, information on the physical properties of 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile. While computational predictions offer a valuable starting point, a comprehensive understanding necessitates rigorous experimental validation. The methodologies outlined herein provide a clear roadmap for researchers to fully characterize this promising compound. Further studies to determine its solubility in various pharmaceutically and industrially relevant solvents, as well as a complete spectroscopic analysis, are highly encouraged. Such data will be invaluable for unlocking the full potential of this molecule in drug discovery and materials science.
References
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Hoffman Fine Chemicals. 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile. [Link] (Accessed January 22, 2026).[1]
